Cyclopentylmethyl 4-methylbenzene-1-sulfonate
Overview
Description
Cyclopentylmethyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C13H18O3S and a molecular weight of 254.35 g/mol . It is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentylmethyl 4-methylbenzene-1-sulfonate can be synthesized through the reaction of cyclopentylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclopentylmethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
Cyclopentylmethyl 4-methylbenzene-1-sulfonate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of Cyclopentylmethyl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile in substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is harnessed in various synthetic applications to modify other molecules .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentylmethyl 4-methylbenzenesulfonate
- Cyclopentylmethyl tosylate
- Cyclopentylmethyl benzenesulfonate
Uniqueness
Cyclopentylmethyl 4-methylbenzene-1-sulfonate is unique due to its specific structure, which combines the cyclopentylmethyl group with the 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
cyclopentylmethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-11-6-8-13(9-7-11)17(14,15)16-10-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROBVTOKXNHTBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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